(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid is a boronic acid derivative with the molecular formula C12H8BClO3 and a molecular weight of 246.45 g/mol . This compound is part of the dibenzofuran family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chlorodibenzo[b,d]furan-1-yl)boronic acid typically involves the reaction of 7-chlorodibenzofuran with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the boronic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (7-Chlorodibenzo[b,d]furan-1-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug design . The compound can also participate in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid
- Naphtho[1,2-b]benzofuran-7-ylboronic acid
- Dibenzo[b,d]furan-1-ylboronic acid
- Benzofuran-6-ylboronic acid
- Dibenzo[b,d]furan-3-ylboronic acid
Uniqueness
(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid is unique due to the presence of the chlorine atom at the 7-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic applications and research areas .
Eigenschaften
Molekularformel |
C12H8BClO3 |
---|---|
Molekulargewicht |
246.45 g/mol |
IUPAC-Name |
(7-chlorodibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C12H8BClO3/c14-7-4-5-8-11(6-7)17-10-3-1-2-9(12(8)10)13(15)16/h1-6,15-16H |
InChI-Schlüssel |
CNJMGYWSOGWUFO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C3=C(C=C(C=C3)Cl)OC2=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.